molecular formula C17H23NO B1327311 2-(Azetidinomethyl)phenyl cyclohexyl ketone CAS No. 898755-50-5

2-(Azetidinomethyl)phenyl cyclohexyl ketone

Cat. No.: B1327311
CAS No.: 898755-50-5
M. Wt: 257.37 g/mol
InChI Key: IZNDPSHPXNMOCV-UHFFFAOYSA-N
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Description

2-(Azetidinomethyl)phenyl cyclohexyl ketone is a structurally complex ketone featuring a cyclohexyl group bonded to a carbonyl carbon and a phenyl ring substituted with an azetidinomethyl moiety. These analogs exhibit diverse reactivity patterns and applications in organic synthesis, catalysis, and materials science . The azetidinomethyl substituent likely introduces steric and electronic effects distinct from other substituents (e.g., halogens, hydroxyl groups), warranting comparative analysis with similar compounds.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h4-5,9-10,14H,1-3,6-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNDPSHPXNMOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643736
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-50-5
Record name [2-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidinomethyl)phenyl cyclohexyl ketone typically involves the reaction of azetidine with a suitable phenyl cyclohexyl ketone precursor. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the azetidine, followed by nucleophilic substitution to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidinomethyl)phenyl cyclohexyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can lead to a variety of azetidine derivatives .

Scientific Research Applications

2-(Azetidinomethyl)phenyl cyclohexyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidinomethyl)phenyl cyclohexyl ketone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and cyclohexyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Cyclohexyl Phenyl Ketone

  • Synthesis: Produced via Friedel-Crafts acylation using benzoic acid and cyclohexanecarboxylic acid with MnO as a catalyst (56.4% yield at 345°C) .
  • Reactivity: Undergoes dehydrogenative aromatization to form benzophenone under Cu-catalyzed conditions . Exhibits moderate enantioselectivity (83% ee) in asymmetric hydrosilylation using macrocyclic ligands, slightly lower than less bulky analogs (e.g., ethyl phenyl ketone: 86% ee) . Participates in enantioselective cyanosilylation with a chiral Gd complex, yielding (S)-9 with >99.5% ee and 80% overall yield .
  • Stability : Stable under high-temperature/pressure aqueous conditions (250°C, 5.5 days) without rearrangement .

1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184)

  • Synthesis : Synthesized via Friedel-Crafts acylation followed by alkaline hydrolysis and crystallization .
  • Applications : A high-efficiency photoinitiator used in coatings and electronics .
  • Molecular Properties : Molecular weight 204.27 g/mol, with a hydroxy group enhancing hydrogen-bonding capacity .

Cyclohexyl Methyl Ketone (1-Cyclohexylethanone)

  • Reactivity :
    • Reduced with 85% ee in asymmetric catalysis, with steric hindrance from the cyclohexyl group lowering enantioselectivity compared to less bulky substrates .
  • Electronic Effects : The cyclohexyl group stabilizes radical intermediates during dehydrogenation, enabling diene formation .

α-Chlorinated Cyclohexyl Phenyl Ketone

  • Degradation : Electrochemical degradation using graphite electrodes achieves 72.3% COD removal at 100 mA/cm², following zero-order kinetics .
  • Environmental Impact : Improved biodegradability (BOD₅/COD ratio from 0.22 to 0.46 after 2 h treatment) .

2-Fluorophenyl Cyclohexyl Ketone

Data Tables

Table 2: Reactivity and Stability Comparisons

Compound Key Reaction Outcome Reference
Cyclohexyl phenyl ketone Cu-catalyzed dehydrogenation Forms benzophenone (2d)
Cyclohexyl methyl ketone Asymmetric reduction 85% ee (lowered by cyclohexyl)
α-Chlorinated cyclohexyl phenyl ketone Electrochemical degradation 72.3% COD removal at 100 mA/cm²

Key Findings and Insights

Steric Effects : Bulky cyclohexyl groups reduce enantioselectivity in catalytic reactions compared to smaller alkyl substituents (e.g., 83% ee vs. 86% ee for ethyl phenyl ketone) .

Synthetic Versatility : Friedel-Crafts acylation is a robust method for cyclohexyl phenyl ketones, adaptable to hydroxy and chlorinated derivatives .

Environmental Behavior : Chlorinated derivatives exhibit improved biodegradability post-electrochemical treatment, suggesting utility in wastewater remediation .

Stability : Cyclohexyl phenyl ketones resist hydrolysis under high-temperature aqueous conditions, unlike ether or sulfide analogs .

Biological Activity

2-(Azetidinomethyl)phenyl cyclohexyl ketone, with the CAS number 898755-50-5, is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl ketone structure linked to an azetidine moiety. Its molecular formula is C16H21NO, characterized by a phenyl group attached to an azetidine ring and a cyclohexyl ketone.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound's structural features allow it to modulate various biochemical pathways, which may lead to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity: Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains.
  • Cytotoxic Effects: In vitro studies suggest that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties: The compound has been observed to reduce inflammation markers in cellular assays.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18Caspase activation

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial properties, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Toxicity and Safety Profile

Safety data indicate no acute toxicity associated with the compound under normal laboratory conditions. However, further studies are required to fully understand its long-term effects and potential toxicity profiles.

Q & A

Q. What are the established synthetic methodologies for cyclohexyl phenyl ketone, and how do reaction conditions influence yield?

Cyclohexyl phenyl ketone can be synthesized via two primary routes:

  • Phase-transfer catalysis : A high-yield method using carbon tetrachloride, sodium hydroxide, and a phase-transfer catalyst (e.g., decaethylene glycol mono(4-nonylphenyl) ether) to α-hydroxylate ketones. This approach is efficient for generating derivatives like 1-hydroxycyclohexyl phenyl ketone .
  • Superacid-mediated carbonylation : Cyclohexene reacts with triflic acid under high-pressure CO, followed by benzene addition, yielding cyclohexyl phenyl ketone with minimal isomerization . Key considerations: Solvent choice (e.g., inert solvents in phase-transfer catalysis) and catalyst selection critically impact reaction rates and purity.

Q. Which spectroscopic techniques are most effective for characterizing cyclohexyl phenyl ketone and its derivatives?

  • Infrared (IR) spectroscopy : The carbonyl (C=O) stretch at ~1680 cm⁻¹ confirms the ketone group. Post-reduction (e.g., with NaBH₄), disappearance of this peak and emergence of O-H (3400–3600 cm⁻¹) and C-O (950–1010 cm⁻¹) stretches indicate successful conversion to alcohols .
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR resolves cyclohexyl vs. phenyl carbon environments, while ¹H NMR identifies substituent effects on aromatic protons.

Advanced Research Questions

Q. How do reaction kinetics of sodium borohydride with cycloalkyl phenyl ketones vary with ring size, and what conformational factors explain these trends?

Kinetic studies (0°C–35°C) reveal reactivity trends: cyclopentyl phenyl ketone > cyclohexyl > cyclobutyl > cyclopropyl. At 0°C, relative rates (vs. acetophenone) are:

Cycloalkyl GroupRelative Rate
Cyclopropyl0.12
Cyclobutyl0.23
Cyclopentyl0.36
Cyclohexyl0.25
Mechanistic insights:
  • Cyclopropyl’s low rate stems from angular strain hindering hydride attack.
  • Cyclohexyl’s slower rate vs. cyclopentyl remains unexplained but may relate to ring flexibility or torsional effects .

Q. Why is cyclohexyl phenyl ketone resistant to asymmetric transfer hydrogenation (ATH) with Mn(I) catalysts, and how can this challenge be addressed?

Steric hindrance from the bulky cyclohexyl group impedes substrate binding to Mn(I) catalysts (e.g., 2b and 3b), resulting in no reduction. This contrasts with less hindered ketones (e.g., acetophenone), which achieve >80% yield under similar conditions . Methodological solutions:

  • Use smaller catalysts or modify ligand architecture to accommodate steric bulk.
  • Explore alternative reductants (e.g., enzymatic systems) for bulky substrates.

Q. What strategies enable enantioselective functionalization of cyclohexyl phenyl ketone, and how are stereochemical outcomes analyzed?

  • Enantioselective cyanosilylation : A chiral gadolinium complex catalyzes cyanosilylation with >99.5% enantiomeric excess (ee). Subsequent steps (reduction, desilylation) yield (S)-configured products .
  • Computational modeling : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts transition states in Baeyer-Villiger reactions, guiding catalyst design for regioselective oxidation .

Q. How does acid catalysis influence the Baeyer-Villiger (BV) oxidation mechanism of cyclohexyl phenyl ketone?

BV oxidation involves two steps:

  • Criegee intermediate formation : Rate-limiting step (ΔG‡ ≈ 38–41 kcal/mol) where peroxyacid adds to the carbonyl. Acid catalysis (e.g., COOH groups) lowers this barrier via proton transfer .
  • Alkyl migration : Faster step with minimal acid dependence. Steric effects dominate, favoring migration of less bulky groups.

Data Contradictions and Unexplained Trends

  • Kinetic anomaly : Cyclohexyl phenyl ketone reacts slower than cyclopentyl derivatives despite lower strain. Proposed hypotheses include differences in ring puckering or solvent interactions, but no conclusive model exists .
  • Catalytic limitations : While Mn(I) catalysts fail with cyclohexyl phenyl ketone, alternative systems (e.g., enzymatic) remain underexplored .

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